molecular formula C17H18N4OS2 B12137312 N-(3,5-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12137312
M. Wt: 358.5 g/mol
InChI Key: VFOWWACSRWJFDA-UHFFFAOYSA-N
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Description

The compound N-(3,5-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a 3,5-dimethylphenyl group linked via an acetamide-thioether bridge to a 1,2,4-triazole ring substituted with a methyl group at position 4 and a thiophen-2-yl moiety at position 5.

Properties

Molecular Formula

C17H18N4OS2

Molecular Weight

358.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H18N4OS2/c1-11-7-12(2)9-13(8-11)18-15(22)10-24-17-20-19-16(21(17)3)14-5-4-6-23-14/h4-9H,10H2,1-3H3,(H,18,22)

InChI Key

VFOWWACSRWJFDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CS3)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

The table below highlights key structural differences and their implications:

Compound Name (Reference) Phenyl Substituent Triazole Substituents Biological Activity/Notes
Target Compound 3,5-dimethylphenyl 4-methyl, 5-(thiophen-2-yl) Structural scaffold for enzyme inhibition (inferred)
CK37 () 3,5-dimethylphenyl 5-(4-ethylphenyl) Potent choline kinase-α inhibitor
N-(3,5-Dimethoxyphenyl) analog () 3,5-dimethoxyphenyl 4-ethyl, 5-(thiophen-2-yl) Enhanced electron density for binding
Dichlorophenyl analog () 3,5-dichlorophenyl 4-ethyl, 5-(thiophen-2-yl) Increased lipophilicity and steric bulk
L-1 () 2-chloro-4-sulfamoylphenyl 4-(2,4-dimethylphenyl) HIV-1 reverse transcriptase inhibitor
OLC-12 () 4-isopropylphenyl 4-ethyl, 5-(4-pyridinyl) Orco channel agonist
Key Observations:
  • Phenyl Ring Modifications :
    • Electron-donating groups (e.g., 3,5-dimethyl or 3,5-dimethoxy) enhance aromatic interactions in hydrophobic pockets .
    • Electron-withdrawing groups (e.g., 3,5-dichloro) improve membrane permeability but may reduce solubility .
  • Ethyl or methyl groups at position 4 influence steric hindrance and conformational flexibility .

Physicochemical Properties

  • Molecular Weight and Solubility :
    • The target compound (MW ~363 g/mol) is smaller than the brominated analog in (MW 473 g/mol), which may reduce solubility due to bromine’s hydrophobicity .
    • Chlorine substituents () increase molecular weight and logP, favoring blood-brain barrier penetration .
  • Acid Dissociation Constants (pKa) :
    • Thiophen-2-yl’s weak acidity (pKa ~7.66 predicted) may influence ionization under physiological conditions .

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